molecular formula C17H15ClO3 B5140994 2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol

Cat. No.: B5140994
M. Wt: 302.7 g/mol
InChI Key: UWOIUTWQXJJVKG-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol is an organic compound characterized by the presence of a chlorophenol group and two 5-methylfuran-2-yl groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 5-methylfurfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding diketones.

    Reduction: The chlorophenol group can be reduced to form 4-chlorocyclohexanol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of 4-chlorocyclohexanol derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan rings and chlorophenol group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of microbial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(hydroxymethyl)furan
  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-[Bis(5-methylfuran-2-yl)methyl]aniline

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol is unique due to the presence of both furan rings and a chlorophenol group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-10-3-7-15(20-10)17(16-8-4-11(2)21-16)13-9-12(18)5-6-14(13)19/h3-9,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOIUTWQXJJVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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